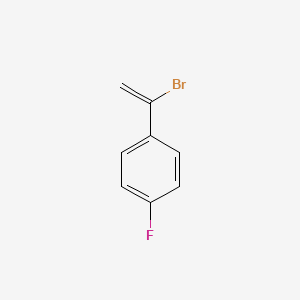
1-(1-Bromoethenyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromovinyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF It consists of a benzene ring substituted with a bromovinyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1-(1-bromovinyl)-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromovinyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of dihalides or haloalkanes.
Coupling: Formation of biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
1-(1-Bromovinyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-bromovinyl)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the vinyl group are key reactive sites. The compound can form intermediates such as halonium ions or radicals, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromovinyl)-4-methylbenzene: Contains a methyl group instead of fluorine.
1-(1-Bromovinyl)-4-nitrobenzene: Contains a nitro group instead of fluorine.
Uniqueness
1-(1-Bromovinyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Actividad Biológica
1-(1-Bromoethenyl)-4-fluorobenzene, a compound with the chemical formula C8H7BrF, has garnered interest in various fields of research due to its potential biological activities. This article explores its antimicrobial properties, synthetic applications, and implications in drug discovery.
This compound is characterized by a bromoethenyl group attached to a fluorobenzene ring. Its structure can be represented as follows:
Antimicrobial Properties
The primary focus of research on this compound has been its antimicrobial activity . Studies indicate that this compound exhibits significant effects against various microbial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes, although detailed studies are still needed to elucidate the exact pathways involved.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.
- Additional tests demonstrated that the compound could act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains.
- Synthesis and Biological Evaluation :
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. It has been used in reactions such as alkylation and cross-coupling to produce more complex molecules with potential pharmaceutical applications. For instance, its use in synthesizing pyrazolopyridine derivatives has been explored, which are known for their activity as γ-secretase modulators .
Data Table: Biological Activity Summary
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 10-25 | Inhibitory |
| Escherichia coli | 20-50 | Inhibitory |
| Pseudomonas aeruginosa | 50-100 | Moderate inhibition |
Propiedades
Número CAS |
71783-51-2 |
|---|---|
Fórmula molecular |
C8H6BrF |
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
Clave InChI |
QACPJORQWOAISG-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















